physicochemical properties of 4-oxa-7-azaspiro[2.5]octan-8-one
physicochemical properties of 4-oxa-7-azaspiro[2.5]octan-8-one
An In-Depth Technical Whitepaper on 4-Oxa-7-azaspiro[1]octan-8-one
Executive Summary
The transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry, often termed the "escape from flatland." Within this architectural shift, 4-oxa-7-azaspiro[1]octan-8-one (CAS: 2227206-16-6) has emerged as a highly versatile, conformationally restricted building block. By spiro-fusing a cyclopropane ring to a morpholin-3-one core, this compound offers unique physicochemical properties, including enhanced metabolic stability, precise vectorization of substituents, and improved aqueous solubility.
This whitepaper provides an authoritative guide to the physicochemical profiling, synthetic utilization, and mechanistic application of 4-oxa-7-azaspiro[1]octan-8-one in advanced drug discovery workflows, particularly in the development of PRMT5 inhibitors and Keap1 modulators[1][2].
Physicochemical Profiling & Structural Elucidation
The structural topology of 4-oxa-7-azaspiro[1]octan-8-one dictates its behavior in both synthetic reactions and biological systems. The spiro[1]octane system forces the cyclopropane ring into an orthogonal orientation relative to the morpholinone plane. This rigid 3D geometry prevents the molecule from intercalating into off-target hydrophobic pockets, thereby reducing promiscuity.
Quantitative Molecular Descriptors
The following table summarizes the core physicochemical properties of the spirocycle, which dictate its pharmacokinetic (PK) baseline[3][4].
| Property | Value | Pharmacological Implication |
| CAS Number | 2227206-16-6 | Standardized registry identifier. |
| Molecular Formula | C₆H₉NO₂ | High Fsp³ fraction (0.83) correlates with clinical success. |
| Molecular Weight | 127.14 g/mol | Low MW allows for extensive downstream elaboration. |
| SMILES String | O=C1NCCOC21CC2 | Defines the spiro-fusion at C2 of the morpholinone ring. |
| Hydrogen Bond Donors | 1 (Amide NH) | Provides a primary site for N-alkylation/arylation. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Ether O) | Facilitates target-protein interactions (e.g., kinase hinge binding). |
| Rotatable Bonds | 0 | Extreme rigidity minimizes entropic penalty upon target binding. |
The "Cyclopropane Shielding" Effect
In traditional morpholin-3-one scaffolds, the methylene carbons adjacent to the heteroatoms are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation. In 4-oxa-7-azaspiro[1]octan-8-one, the spiro-cyclopropane ring acts as a steric shield. The high s-character of the cyclopropane C-H bonds increases their bond dissociation energy (BDE), effectively blocking oxidative metabolism at that position and prolonging the compound's half-life in vivo.
Application in Targeted Therapeutics
4-oxa-7-azaspiro[1]octan-8-one is frequently utilized as a terminal capping group or a central hinge-binding motif in targeted therapeutics.
PRMT5 Inhibition: In MTAP-deleted cancers, the metabolite MTA accumulates. Recent breakthroughs have utilized this spirocycle to design MTA-cooperative PRMT5 inhibitors[1]. The rigid spirocycle perfectly occupies the substrate-binding pocket, locking the enzyme in an inactive state only when MTA is co-bound. Keap1 Modulation: The compound is also employed in the synthesis of N-acryloylmorpholine derivatives acting as Keap1-Nrf2 pathway modulators, where the spirocycle enhances the electrophilic presentation of the acryloyl warhead[2].
Fig 1: Mechanism of spirocycle-derived MTA-cooperative PRMT5 inhibitors.
Experimental Workflows & Methodologies
To maintain scientific integrity and reproducibility, the following protocols detail the integration and validation of 4-oxa-7-azaspiro[1]octan-8-one in drug discovery pipelines.
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
The secondary amide nitrogen (position 7) is the primary vector for functionalization. However, the adjacent spiro-cyclopropane creates a highly congested steric environment, necessitating specific catalytic conditions.
Causality of Reagent Selection:
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Ligand (BrettPhos): Standard ligands like XPhos often fail here because the steric bulk of the spirocycle inhibits reductive elimination. BrettPhos is explicitly chosen because its structure prevents the formation of inactive palladium bis-amine complexes, forcing the catalytic cycle forward even with hindered secondary amines.
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Base (NaOtBu): Provides the exact pKa needed to deprotonate the morpholinone NH (pKa ~13.5) without causing ring-opening side reactions.
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk tube, combine 4-oxa-7-azaspiro[1]octan-8-one (1.0 eq), the desired aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.1 eq), and NaOtBu (1.5 eq).
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Solvent & Degassing: Add anhydrous toluene (0.2 M). Sparge the mixture with ultra-pure N₂ for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous degassing prevents catalyst death (indicated by the solution turning black).
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Reaction: Seal the tube and heat at 90°C for 12 hours under vigorous stirring.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate in vacuo.
Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The desired N-arylated product must show a complete disappearance of the N-H stretch (~3200 cm⁻¹) in IR (if isolated) and a distinct downfield shift of the adjacent CH₂ protons in ¹H-NMR. Validation Failure: If the LC-MS shows the correct mass but the retention time is unusually short, suspect O-arylation (isomeric byproduct). Verify the connectivity using ¹H-¹³C HMBC NMR; a cross-peak between the aryl protons and the morpholinone carbonyl carbon confirms successful N-arylation.
Protocol B: In Vitro Metabolic Stability Profiling (Microsomal Clearance)
To prove the "cyclopropane shielding" hypothesis, the intrinsic clearance (CLint) of the spirocycle derivative must be quantified against human liver microsomes (HLM).
Step-by-Step Procedure:
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Incubation: Prepare a 1 µM solution of the spirocycle derivative in 100 mM potassium phosphate buffer (pH 7.4). Add HLM (0.5 mg/mL protein concentration).
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Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; without it, oxidative metabolism cannot occur.
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Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the kinetic profile at exact timeframes.
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Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).
Self-Validating Checkpoint: Plot ln(% compound remaining) versus time. The system is validated if the decay is linear, confirming first-order enzyme kinetics.
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Success Metric: A CLint of < 15 µL/min/mg confirms that the spiro-cyclopropane successfully shields the core from oxidation.
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Failure Metric: If clearance is rapid, perform a full-scan MS to look for a +16 Da mass shift. This indicates that CYP enzymes have found an alternative "soft spot" for hydroxylation, requiring further structural rigidification.
References
- Google Patents. (2024). US20240254118A1 - Prmt5 inhibitors and uses thereof.
- Google Patents. (2024). WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof.
Sources
- 1. US20240254118A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof - Google Patents [patents.google.com]
- 3. 2227206-16-6|4-oxa-7-azaspiro[2.5]octan-8-one|BLD Pharm [bldpharm.com]
- 4. 2227206-16-6 | CAS DataBase [m.chemicalbook.com]
